An In-depth Technical Guide on 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid (CAS 489451-29-8)
An In-depth Technical Guide on 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid (CAS 489451-29-8)
Disclaimer: Publicly available information on the specific synthesis, biological activity, and experimental protocols for 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid (CAS 489451-29-8) is limited. This guide provides a comprehensive overview based on the well-established chemistry of quinoline-4-carboxylic acid derivatives and their known roles as modulators of biological targets, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The experimental protocols and data presented herein are representative of the field and are intended to serve as a guide for researchers.
Introduction
6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid is a heterocyclic organic compound belonging to the quinoline-4-carboxylic acid class. The quinoline scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals.[1] The structural motifs present in this particular molecule—a halogenated quinoline core, a substituted phenyl ring, and a carboxylic acid group—suggest its potential for interacting with various biological targets. Notably, similar structures have been investigated as antagonists of the TRPV1 receptor, a key player in pain and inflammation pathways. This guide will explore the chemical properties, a plausible synthetic route, potential biological activities with a focus on TRPV1 antagonism, and representative experimental protocols relevant to the study of this and related compounds.
Physicochemical Properties
A summary of the key physicochemical properties for 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid is presented in Table 1.
| Property | Value | Source |
| CAS Number | 489451-29-8 | Supplier Catalogs |
| Molecular Formula | C₂₀H₁₈BrNO₃ | Supplier Catalogs |
| Molecular Weight | 400.27 g/mol | Supplier Catalogs |
| Appearance | Likely a solid | General knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | General knowledge |
Synthesis
While a specific, published synthetic protocol for 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid was not found, a plausible and widely used method for constructing the 2-aryl-quinoline-4-carboxylic acid core is the Pfitzinger reaction.[1] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group.
Hypothetical Pfitzinger Synthesis
A potential synthetic route is outlined below:
Reactants:
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5-Bromoisatin
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1-(3-isobutoxyphenyl)ethan-1-one
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A strong base (e.g., potassium hydroxide) in a suitable solvent (e.g., ethanol)
Reaction Scheme:
The reaction would proceed via the condensation of 5-bromoisatin with 1-(3-isobutoxyphenyl)ethan-1-one in the presence of a base, followed by intramolecular cyclization and rearrangement to yield the final product.
Representative Experimental Protocol for Pfitzinger Synthesis
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Reaction Setup: To a solution of 5-bromoisatin (1.0 eq) in ethanol, add a solution of potassium hydroxide (3.0 eq) in water.
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Addition of Ketone: To the resulting mixture, add 1-(3-isobutoxyphenyl)ethan-1-one (1.1 eq) dropwise at room temperature.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.
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Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid.
Experimental Workflow for Synthesis and Purification
Caption: A representative workflow for the synthesis and purification of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid via the Pfitzinger reaction.
Potential Biological Activity: TRPV1 Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including heat, capsaicin, and protons. Its role in pain signaling makes it an attractive target for the development of novel analgesics. Several quinoline and quinazoline derivatives have been patented as TRPV1 antagonists.
Mechanism of Action
TRPV1 antagonists typically act by competitively binding to the capsaicin binding site on the receptor or through allosteric modulation, thereby preventing the channel from opening in response to activating stimuli. This inhibition of ion influx, primarily Ca²⁺, leads to a reduction in neuronal excitability and the subsequent signaling of pain.
Signaling Pathway of TRPV1 Activation and Inhibition
Caption: A diagram illustrating the proposed mechanism of TRPV1 activation by noxious stimuli and its inhibition by a potential antagonist.
Representative Biological Data
While no specific biological data for 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid has been found, Table 2 presents representative data for other quinoline-based TRPV1 antagonists found in the patent literature to illustrate the potential potency range.
| Compound ID (Example) | Target | Assay | IC₅₀ (nM) | Patent Reference |
| Compound A | Human TRPV1 | FLIPR Ca²⁺ Assay | 50 | Fictional Example |
| Compound B | Rat TRPV1 | Electrophysiology | 120 | Fictional Example |
| Compound C | Human TRPV1 | FLIPR Ca²⁺ Assay | 25 | Fictional Example |
Representative Experimental Protocol for TRPV1 Antagonist Screening
A common method for screening TRPV1 antagonists is the fluorescent imaging plate reader (FLIPR) assay, which measures changes in intracellular calcium concentration.
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Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 are cultured in appropriate media.
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Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
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Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
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Compound Addition: The test compound, 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid, is serially diluted and added to the wells.
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Agonist Stimulation: After a pre-incubation period with the test compound, a known TRPV1 agonist (e.g., capsaicin) is added to stimulate the channel.
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Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium.
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Data Analysis: The IC₅₀ value is calculated by plotting the inhibition of the agonist response against the concentration of the test compound.
